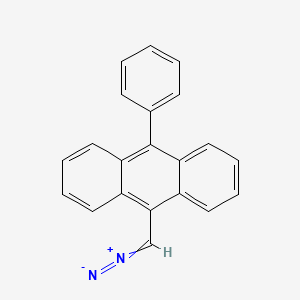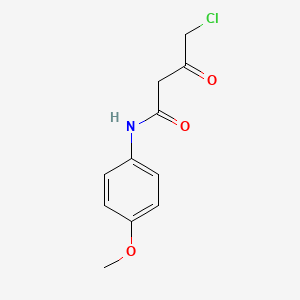
Aluminum;lanthanum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum;lanthanum is a compound formed by the combination of aluminum and lanthanum. Lanthanum is a rare earth element with the symbol La and atomic number 57. It is a soft, ductile, silvery-white metal that tarnishes slowly when exposed to air . Aluminum is a lightweight, silvery-white metal known for its high conductivity and resistance to corrosion . The combination of these two elements results in a compound with unique properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of aluminum;lanthanum can be achieved through various methods, including metallothermic reduction and chemical precipitation. One common method involves the reduction of lanthanum oxide using aluminum as a reducing agent
Industrial Production Methods: In industrial settings, this compound can be produced by mixing aluminum and lanthanum in a melting furnace. The mixture is heated to a temperature range of 725-745°C until it is completely fused. The molten alloy is then subjected to ultrasonic treatment to ensure homogeneity before being cast into the desired shape .
Analyse Chemischer Reaktionen
Types of Reactions: Aluminum;lanthanum undergoes various chemical reactions, including oxidation, reduction, and substitution. Lanthanum, in particular, tends to form compounds with nitrogen, carbon, boron, selenium, phosphorus, silicon, sulfur, and halogens .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include acids, bases, and halogens. For example, lanthanum reacts with hydrochloric acid to form lanthanum chloride and hydrogen gas. Similarly, aluminum reacts with oxygen to form aluminum oxide.
Major Products Formed: The major products formed from reactions involving this compound include lanthanum oxide, aluminum oxide, and various lanthanum halides. These products are often used in further chemical processes or as raw materials in industrial applications .
Wissenschaftliche Forschungsanwendungen
Aluminum;lanthanum has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions due to its ability to enhance reaction rates and selectivity . In biology and medicine, lanthanum compounds are used in the treatment of hyperphosphatemia, a condition characterized by elevated phosphate levels in the blood . In industry, this compound is used in the production of high-strength alloys and as a component in hybrid car batteries .
Wirkmechanismus
The mechanism of action of aluminum;lanthanum involves the formation of strong complexes with other elements and compounds. For example, lanthanum forms strong complexes with phosphate, inhibiting its absorption in the gastrointestinal tract and reducing serum phosphate levels . This property is particularly useful in medical applications for managing phosphate levels in patients with chronic kidney disease.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to aluminum;lanthanum include other rare earth metal-aluminum alloys, such as aluminum;cerium and aluminum;neodymium. These compounds share similar properties, such as high strength and resistance to corrosion .
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of properties from both aluminum and lanthanum. The compound exhibits high thermal stability, excellent electrical conductivity, and strong catalytic activity, making it suitable for a wide range of applications in various fields .
Eigenschaften
CAS-Nummer |
12004-32-9 |
|---|---|
Molekularformel |
AlLa |
Molekulargewicht |
165.8870 g/mol |
IUPAC-Name |
aluminum;lanthanum |
InChI |
InChI=1S/Al.La |
InChI-Schlüssel |
ZWOQODLNWUDJFT-UHFFFAOYSA-N |
Kanonische SMILES |
[Al].[La] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[Chloro(diphenyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B14468551.png)

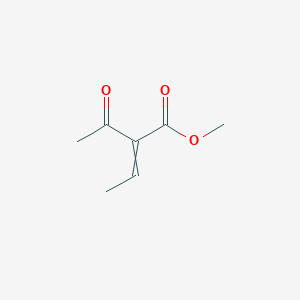
![6-[3-Hydroxy-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14468566.png)
![Phosphonic acid, [2-amino-1-[(4-hydroxyphenyl)methyl]ethyl]-](/img/structure/B14468574.png)
![4-Methyl-2-azaspiro[5.5]undec-1-ene](/img/structure/B14468591.png)
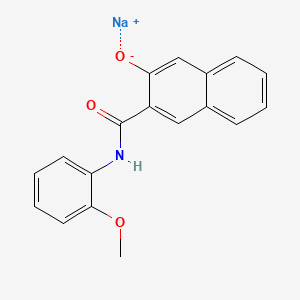
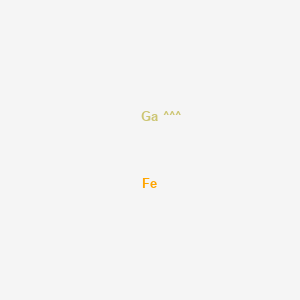


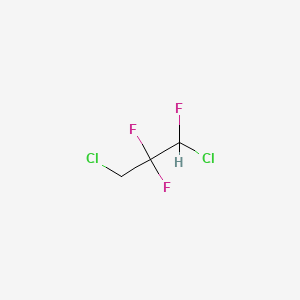
![Benzo[c][1,8]naphthyridine-3-carbaldehyde](/img/structure/B14468618.png)
